3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[3,2-d]pyrimidine moiety suggests potential interactions with various biological targets, making it a compound of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The key steps may include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step may involve nucleophilic substitution or addition reactions.
Formation of the imidazolidine-2,4-dione ring: This can be synthesized through cyclization reactions involving urea derivatives and appropriate aldehydes or ketones.
Introduction of the 2-methoxyethyl group: This step may involve alkylation reactions using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Control of reaction temperature and pressure: Precise control of these parameters can improve reaction efficiency.
Purification techniques: Methods such as crystallization, chromatography, and distillation are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: May result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione: Known for its unique combination of functional groups.
Thieno[3,2-d]pyrimidine derivatives: Similar compounds with variations in the piperidine or imidazolidine rings.
Imidazolidine-2,4-dione derivatives: Compounds with different substituents on the imidazolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H21N5O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H21N5O3S/c1-25-8-7-21-14(23)10-22(17(21)24)12-2-5-20(6-3-12)16-15-13(4-9-26-15)18-11-19-16/h4,9,11-12H,2-3,5-8,10H2,1H3 |
InChI Key |
RPOQRCMFGIVGFU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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